N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as DMSO, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and most organic solvents. DMSO has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicine.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood. It is believed to act as a membrane-penetrating agent, allowing it to cross cell membranes and interact with intracellular components. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to increased uptake of drugs and other molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide also has antioxidant properties and can scavenge free radicals. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has several advantages for use in lab experiments. It is a highly effective solvent for a wide range of compounds, and its ability to penetrate cell membranes makes it useful for studying intracellular processes. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also relatively non-toxic and has a low risk of interfering with experimental results. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide can have variable effects on different cell types and can interfere with certain assays, such as enzyme activity assays.
Future Directions
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of new methods for synthesizing N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide with higher yields and purity. Another area of interest is the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide and its effects on cellular metabolism and gene expression. Additionally, there is interest in exploring the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide for the treatment of various inflammatory and other diseases.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of organic and inorganic compounds, including proteins, nucleic acids, and small molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also used as a cryoprotectant for the preservation of cells and tissues. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent anti-inflammatory agent and is used in the treatment of various inflammatory conditions, such as arthritis.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-8-7-9(2)18-12(17-8)19-23(20,21)11-5-3-10(4-6-11)22-13(14,15)16/h3-7H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWTMNPPWLBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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